molecular formula C9H10FNO B2939904 2-(4-Fluorophenyl)-N-methylacetamide CAS No. 152859-42-2

2-(4-Fluorophenyl)-N-methylacetamide

Cat. No.: B2939904
CAS No.: 152859-42-2
M. Wt: 167.183
InChI Key: MXKVWVBHAZNMRF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methylacetamide is a fluorinated aromatic acetamide compound of significant interest in organic and medicinal chemistry research. Its structure, featuring a 4-fluorophenyl group linked to an N-methylacetamide chain, makes it a valuable scaffold and intermediate in the synthesis of more complex molecules. Researchers utilize this compound as a key precursor in the design and development of novel pharmacologically active agents. While the specific biological profile of this compound is an area of ongoing investigation, its core structure is a recognized motif in drug discovery. Scientific literature indicates that closely related 2-(4-Fluorophenyl)acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, the N-methylacetamide group is a common feature in peptides and various bioactive molecules, often influencing the compound's conformation and binding properties through its ability to participate in hydrogen bonding . This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKVWVBHAZNMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms of 2 4 Fluorophenyl N Methylacetamide

Established Synthetic Routes to 2-(4-Fluorophenyl)-N-methylacetamide

The construction of the amide bond in this compound is the central challenge in its synthesis. This can be accomplished through sequential reactions involving precursor synthesis and subsequent coupling, or via more streamlined one-pot procedures.

Multi-Step Synthesis Approaches

Multi-step syntheses offer a high degree of control over the reaction intermediates and are often employed to achieve high purity of the final product. Key strategies involve the preparation of activated precursors followed by amide bond formation.

One potential, albeit less commonly documented, multi-step approach involves the use of a thioacetamide (B46855) precursor. This strategy hinges on the synthesis of 2-(4-fluorophenyl)thioacetamide, which can then be converted to the corresponding N-methylacetamide.

Subsequently, the conversion of a thioamide to its N-methylated amide analogue can be a challenging transformation. One plausible, though not widely utilized, method could involve an S-alkylation of the thioamide followed by hydrolysis and reaction with methylamine (B109427). A more direct, yet still not commonly reported route for this specific conversion, might involve desulfurization-amination protocols. Given the lack of direct literature precedent for this specific multi-step route for this compound, this approach remains largely theoretical and would require significant experimental optimization.

A more conventional and widely employed multi-step synthesis of this compound involves the direct coupling of 2-(4-fluorophenyl)acetic acid and methylamine using a coupling agent. N,N′-Carbonyldiimidazole (CDI) is a particularly effective reagent for this purpose. The reaction proceeds by first activating the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with methylamine to form the desired amide bond, releasing imidazole (B134444) and carbon dioxide as byproducts. researchgate.netcommonorganicchemistry.com

The general procedure involves dissolving 2-(4-fluorophenyl)acetic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and adding a stoichiometric amount of CDI. orgsyn.org The activation is typically carried out at room temperature. After the activation is complete, which can be monitored by the cessation of CO2 evolution, methylamine (often as a solution in a suitable solvent like THF or water) is added to the reaction mixture. The reaction is usually stirred at room temperature until completion. The workup typically involves an acidic wash to remove the imidazole byproduct, followed by extraction and purification of the final product.

Reactant 1Reactant 2Coupling AgentSolventTemperatureTypical Yield
2-(4-Fluorophenyl)acetic acidMethylamineN,N′-Carbonyldiimidazole (CDI)THF or DCMRoom TemperatureGood to Excellent

This table represents a generalized protocol based on standard CDI coupling reactions. Specific yields for this compound would require experimental determination.

One-Pot Synthesis Protocols

One-pot syntheses are advantageous in terms of operational simplicity, time, and resource efficiency as they circumvent the need for isolation and purification of intermediates.

Direct amidation of a carboxylic acid and an amine can be achieved under acidic catalysis, often at elevated temperatures. While strong mineral acids can be used, organic acids like trifluoroacetic acid (TFA) can also serve as effective catalysts in certain contexts. wikipedia.orgresearchgate.net A one-pot procedure would involve heating a mixture of 2-(4-fluorophenyl)acetic acid and methylamine (or a salt thereof) in the presence of a catalytic amount of TFA. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. The reaction typically requires the removal of water, which is formed as a byproduct, to drive the equilibrium towards the amide product. This can be achieved by azeotropic distillation or the use of dehydrating agents.

While TFA is a strong acid and can promote various organic transformations, its specific use as a catalyst for the direct amidation of 2-(4-fluorophenyl)acetic acid with methylamine in a one-pot synthesis is not extensively documented. However, the general principle of acid-catalyzed amidation provides a viable framework for developing such a protocol. The reaction conditions, including temperature, catalyst loading, and method of water removal, would need to be carefully optimized to achieve a good yield of this compound.

Reactant 1Reactant 2CatalystSolventConditions
2-(4-Fluorophenyl)acetic acidMethylamineTrifluoroacetic Acid (TFA)Toluene (for azeotropic removal of water)Heating under reflux with a Dean-Stark trap

This table outlines a plausible experimental setup for a TFA-catalyzed one-pot synthesis. The efficiency of this specific reaction would need experimental validation.

Mechanistic Investigations of this compound Formation

The formation of the amide bond in this compound, particularly through the CDI-mediated route, proceeds via a well-established mechanistic pathway. The initial step involves the reaction of 2-(4-fluorophenyl)acetic acid with CDI. The carboxylic acid attacks one of the carbonyl carbons of CDI, leading to the formation of a mixed anhydride (B1165640) intermediate. This intermediate is unstable and quickly collapses, releasing carbon dioxide and an imidazole anion, to form the key acylimidazolide intermediate (1-(2-(4-fluorophenyl)acetyl)-1H-imidazole). researchgate.net

This acylimidazolide is a highly activated form of the carboxylic acid, with the imidazole group acting as a good leaving group. The subsequent step involves the nucleophilic attack of methylamine on the carbonyl carbon of the acylimidazolide. This attack forms a tetrahedral intermediate which then collapses, expelling the imidazole moiety to yield the final product, this compound, and regenerating imidazole. The imidazole released in this step can act as a base in the reaction mixture.

In the case of acid-catalyzed amidation, the mechanism involves the protonation of the carbonyl oxygen of 2-(4-fluorophenyl)acetic acid by the acid catalyst (e.g., H⁺ from TFA). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methylamine. The resulting tetrahedral intermediate contains a water molecule as a potential leaving group. The elimination of water, often facilitated by heat and the removal of water from the reaction medium, leads to the formation of the amide bond. The catalytic cycle is completed by the regeneration of the acid catalyst.

Protonation and Nucleophilic Attack Pathways

The prevalent mechanism for synthesizing this compound involves activating the carboxyl group of 4-fluorophenylacetic acid to make it more susceptible to attack by the amine. reddit.comyoutube.com This is commonly accomplished using coupling reagents, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov

The reaction pathway proceeds through several key steps:

Activation of the Carboxylic Acid : The process begins with the protonation of the coupling agent (e.g., EDC). The protonated carbodiimide (B86325) then reacts with the carboxylate of 4-fluorophenylacetic acid. This forms a highly reactive O-acylisourea intermediate. This activation step is crucial as it converts the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a much better one.

Nucleophilic Attack : The nitrogen atom of methylamine, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the O-acylisourea intermediate. youtube.com This attack leads to the formation of a transient tetrahedral intermediate. The lone pair of electrons on the amine's nitrogen is key to forming the new carbon-nitrogen bond. youtube.com

Intermediate Collapse and Amide Formation : The tetrahedral intermediate is unstable and rapidly collapses. The C-O bond of the former carboxylic acid cleaves, and the stable dicyclohexylurea or a related urea (B33335) byproduct is eliminated as the leaving group. Simultaneously, a proton is transferred from the nitrogen atom, resulting in the formation of the stable amide bond and yielding the final product, this compound.

StepDescriptionKey Species Involved
1Carboxylic Acid Activation4-Fluorophenylacetic acid, Carbodiimide (e.g., EDC)
2Formation of Activated IntermediateO-acylisourea intermediate
3Nucleophilic AttackMethylamine, O-acylisourea intermediate
4Formation of Tetrahedral IntermediateUnstable tetrahedral addition compound
5Collapse and Product FormationThis compound, Urea byproduct

Kinetic Studies of Reaction Intermediates

Detailed experimental kinetic studies focusing specifically on the reaction intermediates in the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics of amide bond formation have been investigated more broadly, providing insights into the likely behavior of this specific reaction.

In catalyzed reactions, such as those using carbodiimides, the rate-determining step can vary depending on the specific substrates and conditions. The formation of the O-acylisourea intermediate or the subsequent nucleophilic attack by the amine can be rate-limiting. The presence of additives can also influence the reaction kinetics by preventing the formation of less reactive byproducts and facilitating the primary reaction pathway.

ReactionKinetic OrderActivation Energy (Ea)Reference
4-Phenylbutyric acid + Aniline (B41778)Second Order66 kJ mol⁻¹ researchgate.net

Chemical Transformations and Derivatization Strategies of 2 4 Fluorophenyl N Methylacetamide

Functionalization of the Acetamide (B32628) Moiety for Research Purposes

The acetamide portion of 2-(4-fluorophenyl)-N-methylacetamide is a key site for chemical modification. The nitrogen atom and the adjacent carbonyl group offer reactive handles for introducing a variety of substituents, thereby altering the molecule's physicochemical properties.

A primary strategy for functionalizing the acetamide moiety involves the synthesis of N-substituted analogs. This is typically achieved by starting with 2-(4-fluorophenyl)acetic acid, which is then coupled with a diverse range of primary and secondary amines. For instance, a series of N-phenylacetamide derivatives have been synthesized by coupling 2-(4-fluorophenyl)acetic acid with various substituted anilines. nih.govnih.gov This amidation reaction allows for the systematic introduction of different functional groups on the N-phenyl ring, providing a library of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

The reactivity of the N-methyl group itself can also be exploited. While the methyl group is generally stable, its presence influences the electronic and steric environment of the amide bond. fiveable.me Theoretical studies on N-methylacetamide have explored reactions such as chlorination, which can proceed via an iminol intermediate, indicating that the amide tautomerism can be a pathway to functionalization under specific conditions. documentsdelivered.comresearchgate.net

Further derivatization can be achieved by modifying the acetyl group. For example, introduction of a thio- or sulfonyl- group at the alpha-position to the carbonyl creates precursors for further reactions, as will be discussed in section 3.3.1. iucr.org

Table 1: Examples of N-Substituted Derivatives of 2-(4-Fluorophenyl)acetamide (B1296790)

N-SubstituentResulting Compound ClassPurpose of Synthesis
Substituted Phenyl RingsN-ArylacetamidesExploration of biological activity nih.govnih.gov
Isopropyl GroupN-IsopropylacetamideSynthesis of herbicidally-related compounds iucr.org
Thiazole-containing moietiesN-heterocyclic acetamidesDevelopment of potential antibacterial agents nih.gov

Modifications of the Fluorophenyl Ring

The 4-fluorophenyl ring is another key domain for structural modification, although it is generally more challenging to functionalize directly compared to the acetamide moiety. The fluorine atom is a relatively poor leaving group for nucleophilic aromatic substitution (SNAr) reactions unless the ring is further activated by strong electron-withdrawing groups. nih.gov

Therefore, modifications to the fluorophenyl ring are often incorporated by starting with a pre-functionalized phenylacetic acid derivative. For example, instead of 4-fluorophenylacetic acid, one could start with 4-amino-3-fluorophenylacetic acid to introduce an additional reactive site on the aromatic ring. chemscene.com

Electrophilic aromatic substitution reactions on the 4-fluorophenyl ring are also possible. The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) to the fluorine or opposite (para) to the CH2CONHCH3 group. However, since the para position is already occupied by the fluorine, electrophilic substitution would primarily occur at the positions ortho to the fluorine (meta to the acetamide group). The regioselectivity of such reactions would need to be carefully controlled.

Table 2: Potential Strategies for Fluorophenyl Ring Modification

Reaction TypePosition of ModificationPotential ReagentsNotes
Electrophilic Aromatic SubstitutionOrtho to FluorineNitrating agents, Halogens, Sulfonating agentsRegioselectivity can be a challenge.
Nucleophilic Aromatic SubstitutionNot typically feasibleStrong nucleophilesRequires additional activation of the ring. nih.gov
Synthesis from pre-functionalized precursorsVariesSubstituted phenylacetic acidsMost common and reliable method. chemscene.com

Preparation of Advanced Scaffolds Utilizing this compound

This compound and its immediate precursors serve as valuable building blocks for the synthesis of more complex molecular scaffolds, including various heterocyclic systems and larger molecular architectures.

A significant derivatization strategy involves the introduction of a sulfur atom, which can then be oxidized to form sulfinyl (sulfoxide) or sulfonyl derivatives. This approach is particularly relevant in medicinal chemistry. The synthesis typically begins with a thioether precursor, such as N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide. iucr.org This thioacetamide (B46855) can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. iucr.org

The oxidation of the sulfur atom introduces a chiral center (in the case of the sulfoxide) and significantly alters the electronic and steric properties of the molecule. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) or N-fluorobenzenesulfonimide (NFSI), where the degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant. iucr.orgrsc.org

Table 3: Oxidation of Thioether Precursors

Thioether PrecursorOxidizing AgentProduct
N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamidemCPBAN-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide iucr.org
Generic Aryl ThioethersNFSIAryl Sulfoxides or Aryl Sulfones rsc.org

The reactive nature of the acetamide functional group makes this compound and its derivatives excellent starting materials for the construction of various heterocyclic rings.

Thiazole (B1198619) Synthesis: Thiazole rings can be synthesized by reacting a thioamide with an α-haloketone in what is known as the Hantzsch thiazole synthesis. sciencescholar.us In a related context, derivatives of 2-(4-fluorophenyl)acetamide can be incorporated into thiazole-containing structures. For example, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide has been synthesized as part of a library of potential antibacterial agents. nih.gov This involves building the thiazole ring first and then coupling it to an acetamide-containing fragment.

1,2,4-Triazole (B32235) Synthesis: The 1,2,4-triazole ring system is another important heterocyclic motif in medicinal chemistry. eresearchco.com Synthesis of 1,2,4-triazole derivatives often involves the cyclization of intermediates such as amidrazones or the reaction of nitriles with hydrazides. frontiersin.org While a direct conversion from this compound is not straightforward, its precursor, 4-fluorophenylacetic acid, can be used to generate intermediates that are then cyclized to form 1,2,4-triazoles. For instance, 4-fluorobenzohydrazide, derived from 4-fluorobenzoic acid, is a key intermediate in the synthesis of certain 1,2,4-triazole derivatives. eresearchco.com Furthermore, complex molecules incorporating both a 1,2,4-triazole ring and an N-(substituted phenyl)acetamide group have been synthesized, demonstrating the modularity of these building blocks. rsc.org

The utility of this compound extends to its use as a structural component in the assembly of larger, more complex molecules. Its chemical robustness and the presence of reactive sites make it an ideal building block.

A clear example of this is the use of 2-chloro-N-(4-fluorophenyl)acetamide in the synthesis of pyridazinone derivatives. iucr.org In this synthesis, the chloroacetamide acts as an electrophile, reacting with a nucleophilic nitrogen on the pyridazinone precursor to form a new carbon-nitrogen bond. This reaction effectively links the (4-fluorophenyl)acetamide moiety to the heterocyclic core, resulting in a significantly more complex final molecule. iucr.org

This building block approach is common in the synthesis of libraries of compounds for biological screening. The 2-(4-fluorophenyl)acetamide fragment can be systematically combined with a variety of other scaffolds to explore a wide chemical space. nih.govsemanticscholar.org

Advanced Analytical and Spectroscopic Characterization in Research of 2 4 Fluorophenyl N Methylacetamide and Its Derivatives

Chromatographic Separation Techniques

Chromatography is fundamental for separating 2-(4-Fluorophenyl)-N-methylacetamide from reaction mixtures, identifying metabolites, and quantifying its presence in various matrices. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide high levels of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable amide compounds. google.com A common methodology involves using a specialized chromatographic column, such as an Rxi-624sil MS, to achieve effective separation. google.com The instrument parameters are critical for reliable analysis and are typically optimized as follows: an initial oven temperature of 40–50°C is held for 2–3 minutes, then ramped up to 275–285°C. google.com The injector temperature is usually maintained between 240°C and 260°C, and helium is used as the carrier gas. google.com

In the mass spectrometer, electron impact ionization (EI) at 70eV is standard for generating characteristic fragmentation patterns that serve as a molecular fingerprint. google.com For related N-methyl-N-phenylacetamide derivatives, GC-MS analysis reveals distinct mass-to-charge (m/z) ratios corresponding to specific molecular fragments, which are crucial for structural confirmation. rsc.org

Table 1: GC-MS Parameters for Amide Compound Analysis google.com
ParameterCondition
Chromatographic ColumnRxi-624sil MS (60m, 0.32mm ID, 1.8 µm thickness)
Column Temperature Program40-50°C (hold 2-3 min), then ramp 18-22°C/min to 275-285°C (hold 1-2 min)
Injector Temperature240-260°C
Carrier GasHelium (≥99.999% purity)
Ionization ModeElectron Impact (EI) at 70eV
Ion Source Temperature230°C

For compounds that are less volatile or prone to thermal degradation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net This technique has been successfully applied to the simultaneous quantification of N,N-dimethylacetamide (DMAC) and its metabolites, including N-methylacetamide (NMAC). nih.govresearchgate.net A typical setup uses a C18 reverse-phase Octa Decyl Silyl (ODS) analytical column with a mobile phase consisting of a methanol (B129727) and aqueous formic acid mixture. nih.gov This method offers high precision and low detection limits, making it suitable for biological monitoring. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds. rsc.org Instruments such as the Varian 7.0T FTMS (Fourier Transform Mass Spectrometry) have been utilized for acquiring HRMS data on related acetamide (B32628) structures, ensuring unambiguous molecular formula assignment. rsc.org

Table 2: Performance of LC-MS/MS Method for DMAC Metabolites nih.gov
CompoundLimit of Detection (mg/L)Dynamic Range (mg/L)Within-Run Accuracy (%)
DMAC0.040.05-596.5-109.6
DMAC-OH0.020.05-596.5-109.6
NMAC0.050.05-596.5-109.6
AMMA0.020.05-596.5-109.6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq Both ¹H and ¹³C NMR spectra are essential for characterizing this compound and its derivatives.

In the ¹H NMR spectrum of a typical N-methyl-N-arylacetamide, distinct signals are expected for the aromatic protons, the N-methyl protons, and the protons of the acetyl group. rsc.org The protons on the fluorophenyl ring often appear as a set of doublets or multiplets due to coupling with the fluorine atom. The N-methyl group typically presents as a sharp singlet, while the methylene (B1212753) protons of the acetyl group also appear as a singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), the N-methyl carbon, and the methylene carbon. rsc.org The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Table 3: Representative ¹H and ¹³C NMR Data for N-Aryl-N-methylacetamide Derivatives in CDCl₃ rsc.org
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-methyl-N-phenylacetamide7.41 (t, 2H), 7.33 (t, 1H), 7.18 (d, 2H), 3.26 (s, 3H), 1.86 (s, 3H)170.70, 144.72, 129.85, 127.83, 127.20, 37.28, 22.55
N-(4-methoxyphenyl)-N-methylacetamide7.10 (d, 2H), 6.92 (d, 2H), 3.83 (s, 3H), 3.23 (s, 3H), 1.86 (s, 3H)171.01, 158.86, 137.52, 128.20, 114.87, 55.55, 37.36, 22.41
N-(2-bromophenyl)-N-methylacetamide7.69 (d, 1H), 7.40 (t, 1H), 7.24-7.31 (m, 2H), 3.20 (s, 3H), 1.81 (s, 3H)170.54, 143.27, 134.00, 129.88, 129.76, 129.15, 123.45, 35.80, 22.23

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The amide group has several characteristic vibrational modes, known as the Amide I, II, and III bands, which are particularly informative. nih.gov

The Amide I band, appearing in the 1630-1690 cm⁻¹ region, is primarily due to the C=O stretching vibration. rsc.orgnih.gov The Amide II band (1510-1570 cm⁻¹) arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide III band is more complex, involving C-N stretching, N-H bending, and other vibrations. nih.gov For this compound, a strong absorption corresponding to the C-F bond stretch is also expected.

Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. sns.it Studies on N-methylacetamide have utilized both experimental and theoretical approaches to assign vibrational modes and understand the effects of solvation. sns.it

Table 4: Key IR Absorption Frequencies for Acetamide Derivatives rsc.org
Vibrational ModeTypical Frequency Range (cm⁻¹)
C=O Stretch (Amide I)1654-1662
Aromatic C=C Stretch1485-1601
C-N Stretch1300-1401
C-F Stretch~1220-1240 (expected)

X-ray Crystallography Studies of Related Acetamide Structures

X-ray crystallography provides the unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, extensive studies on closely related compounds offer significant insights into its likely solid-state conformation and packing.

For instance, the crystal structure of 2-(4-Fluorophenoxy)-N-methylacetamide has been resolved, providing a valuable model. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Similarly, the structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide reveals a dihedral angle of 87.30 (5)° between the amide group and the fluorinated benzene (B151609) ring. nih.gov In the crystal lattice, molecules often form dimers or chains through intermolecular interactions such as C—H⋯O hydrogen bonds. nih.gov These studies on related structures are crucial for understanding how the 4-fluorophenyl and N-methylacetamide moieties influence molecular conformation and crystal packing.

Table 5: Crystallographic Data for the Related Compound 2-(4-Fluorophenoxy)-N-methylacetamide researchgate.net
ParameterValue
Chemical FormulaC₉H₁₀FNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6070 (15)
b (Å)15.623 (3)
c (Å)15.306 (3)
β (°)90.16 (3)
Volume (ų)1819.0 (6)
Z8

Theoretical and Computational Chemistry Approaches for 2 4 Fluorophenyl N Methylacetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.netnih.gov This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com

For molecules similar to 2-(4-Fluorophenyl)-N-methylacetamide, DFT has been employed to study local reactivity using descriptors like Fukui functions. nih.gov These functions help identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, in a study of various acetamide (B32628) derivatives, DFT calculations revealed that substitutions on the phenyl ring could alter the sites of nucleophilic and electrophilic character. nih.gov Such analyses for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

Table 1: Key Electronic Properties Calculable by DFT for this compound

PropertyDescriptionSignificance
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Related to the molecule's ability to donate electrons.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)The energy difference between ELUMO and EHOMO.Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. nih.gov
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2.Measures resistance to change in electron distribution.
Chemical Potential (μ)Calculated as (EHOMO + ELUMO) / 2.Relates to the "escaping tendency" of electrons from an equilibrium system. chemrxiv.org
Electrophilicity Index (ω)Calculated as μ2 / 2η.A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge. mdpi.com

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them, thereby mapping the molecule's potential energy landscape. nih.govnih.gov

Ab initio Hartree-Fock and DFT calculations are standard methods for performing conformational analysis. For the related molecule N-methylacetamide (NMA), studies have identified stable conformers arising from the rotation of the methyl groups. umich.edu For this compound, the key rotational degrees of freedom would be around the C-C bond connecting the phenyl ring and the acetyl group, and the C-N amide bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The resulting energy landscape reveals the relative stability of different conformers and the energy barriers to interconversion. This information is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Molecular Modeling and Simulation Studies

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions within a larger system, such as in a solvent or bound to a protein.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This provides a detailed view of molecular motions and interactions. MD simulations have been used to study the dynamics of N-methylacetamide in solvents like water and methanol (B129727). rsc.orgresearchgate.net These studies provide insights into hydrogen bond dynamics, diffusion, and the influence of the solvent on the molecule's vibrational properties. rsc.orgresearchgate.net

For this compound, an MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) and calculate the forces between all atoms. Running the simulation for nanoseconds or microseconds can reveal:

Solvation Structure: How water molecules arrange around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amide group and water.

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Transport Properties: Such as the diffusion coefficient.

This information is vital for understanding the molecule's behavior in a biological environment. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.orgnih.gov The primary goal of docking is to predict the binding mode and affinity (binding energy) of the ligand. This method is instrumental in rational drug design and for understanding the mechanism of action of potential therapeutic agents. rjptonline.orgresearchgate.net

For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the protein.

Computationally placing the this compound molecule into this site in various orientations and conformations.

Using a scoring function to estimate the binding affinity for each pose, with lower energy scores typically indicating more favorable binding.

Docking studies on similar acetamide derivatives have been performed to assess their potential as anticancer or antimicrobial agents by predicting their interactions with specific enzymes or receptors. nih.govresearchgate.net The results of such a study on this compound would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom, that stabilize the ligand-protein complex.

Table 2: Example Output from a Hypothetical Docking Study

ParameterDescriptionExample Value
Binding AffinityAn estimate of the binding energy, typically in kcal/mol.-7.5 kcal/mol
Interacting ResiduesAmino acid residues in the protein's active site that interact with the ligand.LYS 623, ASP 810
Interaction TypesThe nature of the chemical interactions.Hydrogen Bond, Pi-Sigma, Halogen Bond
RMSDRoot-mean-square deviation from a reference pose, in Ångstroms (Å).1.2 Å

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov DFT calculations are commonly used to compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra, as well as the nuclear magnetic shielding tensors that determine Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.netnih.gov

For a molecule like this compound, DFT calculations can predict its vibrational spectrum. chemrxiv.org However, theoretical frequencies calculated in the harmonic approximation are often systematically higher than experimental frequencies. To improve accuracy, the calculated values are typically scaled using empirical scale factors. researchgate.net Studies on N-methylacetamide have shown good agreement between scaled theoretical frequencies and experimental data from matrix-isolated spectra. umich.edu This allows for a confident assignment of vibrational modes, such as the characteristic Amide I (mainly C=O stretch) and Amide II (N-H bend and C-N stretch) bands. Similarly, NMR chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated and compared to experimental results to verify the chemical structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-methylacetamide

Applications of 2 4 Fluorophenyl N Methylacetamide As a Research Building Block

Design and Synthesis of Novel Bioactive Compounds for Research

The 2-(4-fluorophenyl)acetamide (B1296790) core is a key pharmacophore that is frequently employed in the design and synthesis of new molecules intended for biological screening and therapeutic development.

The phenylacetamide framework is a recognized structure in the development of new therapeutic agents, including those with anticancer properties. Researchers utilize precursors like 4-fluorophenylacetic acid to generate libraries of derivatives for screening. In one such study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized to evaluate their potential as anticancer agents. nih.govnih.gov These compounds were tested for their cytotoxic effects against various human cancer cell lines, including prostate carcinoma (PC3) and breast carcinoma (MCF-7). nih.govnih.gov The synthesis involved coupling 4-fluorophenylacetic acid with a range of substituted anilines. nih.gov The results of these screenings help identify promising lead compounds that can be further optimized for improved potency and selectivity. nih.gov

The structural motifs of 2-(4-fluorophenyl)-N-methylacetamide are incorporated into more complex molecules designed to inhibit specific enzymes, a key strategy in modern drug development. For instance, a compound containing both a (4-fluorophenyl) group and an acetamide (B32628) moiety was developed as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), two enzymes implicated in inflammatory processes. figshare.com The resulting compound, N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), demonstrated potent suppression of tumor necrosis factor-alpha (TNF-α) release in preclinical studies. figshare.com

Furthermore, the broader phenylacetamide scaffold is a component in the design of inhibitors for other enzyme classes, such as Aurora kinase B (AURKB), which is a target in cancer therapy due to its role in cell cycle regulation. nih.gov The design of novel, selective, and orally active AURKB inhibitors has incorporated the N-phenylacetamide structure to improve cellular activity and pharmacokinetic properties. nih.gov

The 4-fluorophenyl group is a common feature in ligands designed to interact with biological receptors and transporters. Derivatives based on this scaffold have been explored for their ability to bind to targets like the dopamine (B1211576) transporter (DAT), which is relevant in the context of psychostimulant abuse. nih.gov A series of compounds featuring a bis(4-fluorophenyl)methyl group were synthesized and evaluated for their affinity and selectivity for DAT, demonstrating the utility of this core in designing atypical dopamine transport inhibitors. nih.gov

Similarly, the fluorophenyl moiety is a key component in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), which are important for nucleotide synthesis and the regulation of adenosine (B11128) signaling. frontiersin.orgpolyu.edu.hk Analogues of the ENT inhibitor FPMINT, which contains a fluorophenylpiperazine group, were synthesized to study their structure-activity relationships and improve selectivity for ENT2 over ENT1. frontiersin.orgpolyu.edu.hk

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications to a molecule influence its biological activity. The this compound scaffold is well-suited for such investigations.

By systematically altering the substituents on the phenyl rings of 2-(4-fluorophenyl)acetamide derivatives, researchers can directly observe the impact on potency and selectivity.

In the study of anticancer agents, derivatives were synthesized with different functional groups on the N-phenyl ring. nih.gov It was found that compounds bearing an electron-withdrawing nitro (NO₂) group demonstrated higher cytotoxic effects against the PC3 prostate cancer cell line compared to those with an electron-donating methoxy (B1213986) (OCH₃) group. nih.govnih.gov For example, the ortho-nitro substituted compound 2b (IC₅₀ = 52 μM) was significantly more potent than its corresponding ortho-methoxy derivative 2e (IC₅₀ > 200 μM). nih.gov

Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Against PC3 Cancer Cell Line
CompoundSubstituent on N-phenyl ringIC₅₀ (μM)
2ao-Nitro> 200
2bm-Nitro52
2cp-Nitro80
2do-Methoxy> 200
2em-Methoxy> 200
2fp-Methoxy> 200
Imatinib (Reference)-40

In the development of ENT inhibitors, SAR studies revealed that the nature of the aromatic system and its substituents were critical for activity. frontiersin.orgpolyu.edu.hk Replacing the naphthalene (B1677914) moiety of the parent compound with a simple benzene (B151609) ring completely abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, adding specific substituents back onto this benzene ring could restore activity. For instance, adding a methyl group at the meta position or an ethyl group at the para position regained inhibitory activity for both transporters, highlighting the precise structural requirements for ligand binding. polyu.edu.hk

Inhibitory Activity of FPMINT Analogues on ENT1 and ENT2
CompoundModificationENT1 IC₅₀ (μM)ENT2 IC₅₀ (μM)
FPMINTNaphthalene moiety12.682.95
Analogue 1Benzene moiety (unsubstituted)InactiveInactive
Analogue 2Benzene with m-Chloro1.65Inactive
Analogue 3Benzene with m-Methyl2.380.57

The data gathered from SAR studies provides a rational basis for the design of next-generation compounds with improved properties. Based on the findings that nitro-substituted phenylacetamides showed higher anticancer potency, a medicinal chemist could logically prioritize the synthesis of new analogues featuring other electron-withdrawing groups to potentially enhance activity further. nih.gov

Similarly, the SAR data from the ENT inhibitor studies provides a clear roadmap for designing more potent and selective inhibitors. polyu.edu.hk The discovery that compound 3c (with a meta-methyl benzene group) was the most potent inhibitor in the tested series, with enhanced selectivity for ENT2, directly informs future design strategies. polyu.edu.hk Researchers can now build upon this knowledge, exploring other small alkyl or bioisosteric groups at the meta and para positions of the benzene ring to further refine the interaction with the transporter binding site and optimize the therapeutic profile.

Role in the Development of Chemical Probes and Tools for Biological Research

Based on currently available scientific literature, the direct application of this compound as a foundational building block for the development of chemical probes and tools for biological research is not extensively documented. Chemical probes are essential small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions within a cellular context or in vivo. The development of such tools often requires specific structural motifs and reactive groups that facilitate target engagement, selectivity, and signal generation (e.g., fluorescent tags or affinity labels).

While the broader class of phenylacetamide derivatives has been explored in medicinal chemistry for therapeutic purposes, the specific role of this compound in creating tools for fundamental biological research remains an area with limited public information.

However, research into structurally related compounds provides insights into how the 2-(4-fluorophenyl)acetamide scaffold could potentially be utilized. For instance, derivatives of the parent structure, 2-(4-Fluorophenyl)-N-phenylacetamide, have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov In these studies, the core structure is modified to explore structure-activity relationships, which is a fundamental aspect of developing more potent and selective molecules. These types of investigations can lay the groundwork for designing more sophisticated chemical probes.

A hypothetical application of this compound as a research building block could involve its use as a core scaffold to which various functionalities are added. For example, the phenyl ring could be further substituted with reporter groups, such as fluorophores, for use in cellular imaging. Alternatively, the acetamide portion could be modified with photo-cross-linking groups to enable covalent capture of target proteins for subsequent identification and analysis.

The development of such chemical tools would be a multi-step process, as outlined in the hypothetical research workflow below:

StepDescriptionPotential Role of this compound
1. Scaffolding Selection of a core molecular structure.The 2-(4-fluorophenyl)acetamide core provides a defined three-dimensional shape for further modification.
2. Functionalization Introduction of reactive or reporter groups.Functional groups could be added to the phenyl ring or the N-methyl group to create derivatives with desired properties for biological investigation.
3. Biological Evaluation Testing the synthesized compounds in biological systems.Derivatives would be screened for their ability to interact with specific biological targets or pathways.
4. Optimization Refining the structure to improve potency and selectivity.Based on initial findings, the core structure would be systematically altered to enhance its performance as a research tool.

While direct examples are not prevalent, the principles of medicinal chemistry and chemical biology suggest that this compound could serve as a starting point for the generation of novel chemical probes. Future research would be necessary to fully explore and validate this potential.

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl N Methylacetamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenylacetamide derivatives has traditionally relied on established chemical reactions. For instance, the preparation of related compounds often involves the coupling of a phenylacetic acid derivative with an appropriate amine using coupling agents. nih.gov A common method for creating similar structures, such as N-(substituted phenyl)acetamides, involves reacting a substituted benzenamine with an acetyl chloride derivative in the presence of a base and a suitable solvent like acetonitrile. iucr.org

Future research must prioritize the development of more sustainable and efficient synthetic routes. Key areas for exploration include:

Green Solvents and Catalysts: Shifting from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of synthesis. The exploration of biocatalysis, using enzymes to facilitate the amide bond formation, represents a highly sustainable approach that could offer high selectivity and milder reaction conditions.

Continuous Flow Chemistry: Moving from batch processing to continuous flow synthesis offers numerous advantages, including improved safety, better reaction control, higher yields, and easier scalability. Developing a continuous flow process for the production of 2-(4-Fluorophenyl)-N-methylacetamide and its derivatives would be a significant step towards more sustainable manufacturing.

Atom Economy: Future synthetic designs should focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This involves exploring novel reaction pathways that minimize the formation of byproducts. For example, direct C-H activation and amidation reactions could provide more atom-economical alternatives to traditional coupling methods.

The development of these methodologies will not only make the synthesis of this compound more environmentally friendly but could also lead to the discovery of new derivatives through the exploration of novel reaction pathways.

Advanced Computational Design of Derivatives with Targeted Research Applications

In silico methods are becoming indispensable tools in modern chemical research, allowing for the rational design of molecules with specific, targeted properties before their physical synthesis. For this compound, computational chemistry offers a powerful platform to design derivatives for a variety of research applications.

Advanced computational approaches that could be employed include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic properties, molecular structure, and reactivity of this compound and its potential derivatives. researchgate.net This understanding can guide the design of molecules with tailored electronic or hydrogen-bonding capabilities. researchgate.net

Molecular Docking: For applications in medicinal chemistry or chemical biology, molecular docking studies can predict the binding affinity and interaction patterns of designed derivatives with specific biological targets, such as enzymes or receptors. mdpi.comals-journal.com This approach has been successfully used to identify potential DNA gyrase inhibitors and tubulin polymerization inhibitors from libraries of related heterocyclic compounds. mdpi.comals-journal.com

ADME/Tox Prediction: An essential part of modern drug design is the early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile. mdpi.com In silico tools like SwissADME and ProTox-II can be used to predict the pharmacokinetic properties and potential toxicity of novel derivatives, helping to prioritize the most promising candidates for synthesis and further testing. mdpi.comals-journal.com

The integration of these computational techniques can accelerate the discovery of new molecules with high potential for specific applications, saving significant time and resources compared to traditional trial-and-error approaches.

Table 1: Computationally Designed Derivatives and Their Potential Research Applications

Derivative Structure (Modification on Parent Compound) Computational Method Targeted Research Application Rationale
Introduction of heterocyclic moieties (e.g., thiazole (B1198619), triazole) Molecular Docking, ADME Prediction Antimicrobial agent design Heterocyclic rings are common in potent enzyme inhibitors; docking can identify candidates targeting bacterial enzymes like DNA gyrase. als-journal.commdpi.com
Substitution on the phenyl ring with electron-withdrawing/donating groups DFT, QSAR (Quantitative Structure-Activity Relationship) Anticancer agent development Modifying electronic properties of the phenyl ring can tune binding affinity and cytotoxicity against cancer cell lines, as seen in related phenylacetamide derivatives. nih.govnih.gov
Alteration of the N-methyl group to larger alkyl or functionalized chains Molecular Docking, ADME/Tox Prediction Herbicide development or probing biological targets Steric and electronic changes can alter binding to target proteins, potentially leading to new bioactive compounds like the related herbicide flufenacet. iucr.org
Introduction of specific hydrogen bond donors/acceptors DFT Materials science (e.g., crystal engineering) DFT can predict intermolecular interactions, guiding the design of molecules that self-assemble into desired crystalline structures. researchgate.net

Expanding Applications in Materials Science or other Chemical Disciplines Beyond Traditional Medicinal Chemistry

While phenylacetamide derivatives have been predominantly investigated for their biological activities, the unique chemical features of this compound suggest potential applications in other fields, particularly materials science. nih.gov The presence of a fluorophenyl group and an amide linkage offers opportunities for creating materials with unique properties.

Future research could focus on the following areas:

Polymer Chemistry: The amide group can participate in hydrogen bonding, a key interaction for creating structured and stable polymer networks. The compound could be functionalized and incorporated as a monomer into polymers like polyamides or polyimides. The fluorine atom could impart desirable properties to the resulting polymer, such as increased thermal stability, chemical resistance, and hydrophobicity.

Crystal Engineering and Organic Electronics: The ability of the molecule to form intermolecular hydrogen bonds, combined with potential π–π stacking interactions from the phenyl ring, makes it a candidate for crystal engineering. researchgate.net By systematically modifying the structure, it may be possible to control the solid-state packing to create materials with specific optical or electronic properties for use in organic electronics.

Agrochemicals: The structural similarity to herbicides like flufenacet, an N-substituted phenylacetamide, suggests that derivatives of this compound could be explored for agrochemical applications. iucr.org A systematic investigation into its herbicidal or pesticidal properties could open up a significant non-medicinal application area.

Exploring these non-traditional applications requires a multidisciplinary approach, combining synthetic chemistry with materials science and engineering. Such research would not only broaden the utility of this compound but also contribute to the development of novel functional materials and technologies.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-N-methylacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via a multi-step procedure starting with 4-fluorophenyl precursors. A scalable method (15.5 mmol) involves coupling reactions, achieving an 80% yield. Key optimization strategies include:

  • Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Catalyst efficiency : Employ coupling agents like EDCI/HOBt for amide bond formation.
  • Temperature control : Maintain 0–25°C during critical steps to prevent decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Table 1: Synthesis Parameters from

Scale (mmol)SolventTemperature (°C)Yield (%)Purity (%)
15.5DCM0–2580>95

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Prioritize the following techniques:

  • NMR Spectroscopy :
  • ¹H NMR : Look for the methylamide proton at δ 2.73 ppm (d, J = 4.8 Hz) and aromatic protons at δ 7.19–6.99 ppm (split due to fluorine coupling) .
  • ¹³C NMR : Confirm the fluorophenyl ring (δ 162.02 ppm, JC-F = 245.6 Hz) and carbonyl carbon (δ 171.41 ppm) .
    • FTIR : Key stretches include C=O (1648 cm⁻¹) and N–H (3291 cm⁻¹) .
    • HRMS : Validate the molecular ion [M+H]<sup>+</sup> at m/z 168.0819 .

Q. What preliminary biological screening approaches are recommended for assessing this compound?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., MCF-7) to evaluate anti-proliferative activity.
  • Enzyme inhibition studies : Screen against kinases (e.g., Polo-like kinase 1) using fluorescence-based assays.
  • Pharmacokinetic profiling : Assess Lipinski’s Rule of Five compliance via computational tools (e.g., SwissADME) to predict oral bioavailability .

Advanced Research Questions

Q. How can QSAR models and molecular docking be applied to predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling :
  • Collect a dataset of analogs with reported IC50 values.
  • Use software like MOE or Schrödinger to calculate descriptors (e.g., logP, polar surface area).
  • Validate models using metrics ( > 0.8, > 0.6) and apply them to design derivatives with enhanced activity .
    • Molecular Docking :
  • Dock derivatives into the Plk1 ATP-binding pocket (PDB: 2OU7) using AutoDock Vina.
  • Prioritize compounds with hydrogen bonds to hinge residues (e.g., Cys67) and hydrophobic interactions .

Q. What insights can be gained from crystallographic data of structurally related compounds to inform the molecular design of this compound?

Methodological Answer:

  • Hydrogen bonding : Intramolecular C–H···O interactions (e.g., six-membered ring formation) stabilize the acetamide moiety, influencing solubility .
  • Crystal packing : Intermolecular N–H···O bonds create infinite chains, suggesting potential for co-crystallization with target proteins .
  • Table 2: Crystallographic Parameters from
ParameterValue
Space groupCc
Unit cell (Å)a = 4.9179, b = 23.592, c = 18.4834
β angle (°)91.523
R factor0.038

Q. How should researchers resolve contradictions in reported bioactivity data for fluorophenylacetamide derivatives?

Methodological Answer:

  • Data normalization : Account for variations in assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-analysis : Use tools like RevMan to aggregate results across studies and identify outliers.
  • Mechanistic validation : Confirm target engagement via SPR or ITC binding assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste disposal : Segregate halogenated waste and contract licensed agencies for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.